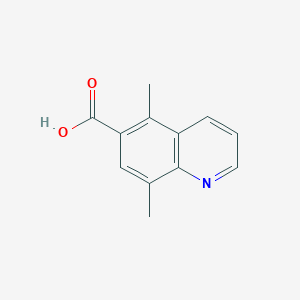
5,8-Dimethylquinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethylquinoline-6-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 .
Molecular Structure Analysis
The InChI code for 5,8-Dimethylquinoline-6-carboxylic acid is 1S/C12H11NO2/c1-7-6-10(12(14)15)8(2)9-4-3-5-13-11(7)9/h3-6H,1-2H3,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
5,8-Dimethylquinoline-6-carboxylic acid is a powder at room temperature . The solubility of carboxylic acids in water decreases as the carbon chain length increases . Therefore, it can be inferred that 5,8-Dimethylquinoline-6-carboxylic acid may have limited solubility in water.Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Groups
The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline (BHQ) demonstrate its utility. BHQ shows greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it beneficial for in vivo use, especially due to its increased solubility and low fluorescence. This positions it as a valuable caging group for biological messengers, potentially including applications involving 5,8-Dimethylquinoline-6-carboxylic acid (Fedoryak & Dore, 2002).
Antimicrobial Activity
Research into novel quinolone derivatives, including compounds related to 5,8-Dimethylquinoline-6-carboxylic acid, demonstrates their potent antibacterial properties. These derivatives, through structural modifications, show enhanced antimicrobial efficacy against a range of pathogens, highlighting the significance of quinolone-based structures in developing new therapeutic agents (Miyamoto et al., 1990).
Antitubercular Agents
A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, including derivatives of 5,8-Dimethylquinoline-6-carboxylic acid, were synthesized and evaluated for antitubercular activity. These compounds exhibited promising antitubercular activity against Mycobacterium tuberculosis H37Rv (Mtb), with several analogs showing low cytotoxicity profiles, making them potential candidates for further development as antitubercular agents (Marvadi et al., 2020).
Inflammatory and Allergic Diseases
The structure of pirinixic acid was used as a base to develop potent inhibitors of 5-lipoxygenase (5-LO) product synthesis. Through systematic modifications, including the introduction of a 6-aminoquinoline moiety, these derivatives exhibit potential for managing inflammatory and allergic diseases. This approach could be adapted to derivatives of 5,8-Dimethylquinoline-6-carboxylic acid to explore new therapeutic pathways (Werz et al., 2008).
Safety and Hazards
The safety information for 5,8-Dimethylquinoline-6-carboxylic acid indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound .
Eigenschaften
IUPAC Name |
5,8-dimethylquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-6-10(12(14)15)8(2)9-4-3-5-13-11(7)9/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETZZXJUDWVJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethylquinoline-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

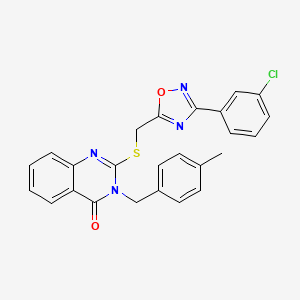
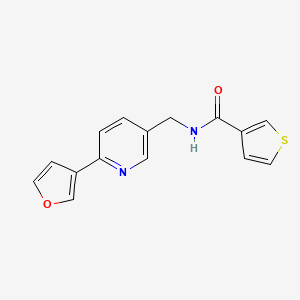
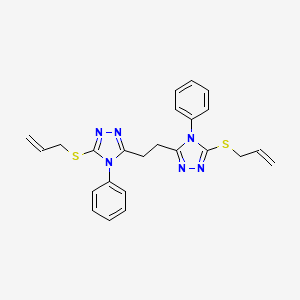
![N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B2953439.png)
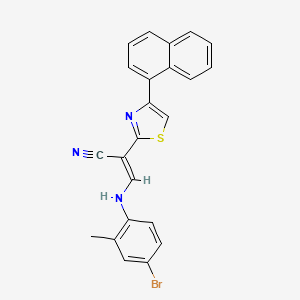
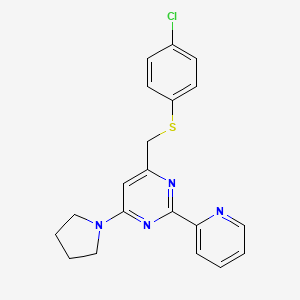
![3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2953443.png)
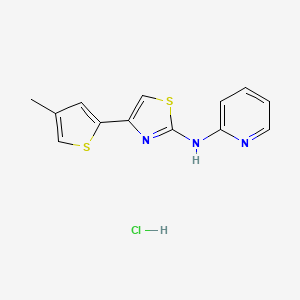
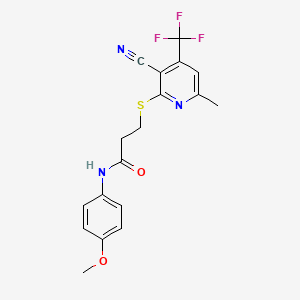


![2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2953455.png)

